(R)-2-Amino-1-(naphthalen-2-yl)ethanol, also known by its CAS number 97101-99-0, is an organic compound characterized by a naphthalene moiety linked to an amino alcohol structure. Its molecular formula is CHNO, with a molecular weight of 187.24 g/mol. This compound features a chiral center, making it a potential candidate for applications in pharmaceuticals and asymmetric synthesis due to its unique stereochemistry.
(R)-2-Amino-1-(naphthalen-2-yl)ethanol can undergo various chemical transformations:
Common reagents for these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The reactivity of the amino group allows it to engage in diverse chemical pathways, making it versatile in synthetic organic chemistry.
Research indicates that (R)-2-Amino-1-(naphthalen-2-yl)ethanol exhibits biological activity that may influence neurotransmitter systems. Its structure allows it to interact with various receptors and enzymes, potentially acting as an agonist or antagonist. This interaction could modulate metabolic pathways and signal transduction processes, although specific biological activities require further investigation to elucidate its pharmacological profile.
Several methods have been developed for synthesizing (R)-2-Amino-1-(naphthalen-2-yl)ethanol:
(R)-2-Amino-1-(naphthalen-2-yl)ethanol finds applications in various fields:
Interaction studies on (R)-2-Amino-1-(naphthalen-2-yl)ethanol have demonstrated its ability to selectively bind with certain receptors and enzymes. For instance, computational studies using density functional theory have shown that this compound exhibits higher binding affinities towards specific chiral molecules compared to its enantiomers . Such interactions suggest its potential utility in chiral recognition applications and asymmetric catalysis.
Several compounds share structural similarities with (R)-2-Amino-1-(naphthalen-2-yl)ethanol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-2-Amino-1-(naphthalen-2-yl)ethanol | 204851-80-9 | Enantiomer of (R)-form; different biological activity potential. |
2-Amino-1-naphthol | 13550-73-5 | Lacks the ethanol side chain; different reactivity profile. |
(R)-2-Amino-1-(naphthalen-1-yl)ethanol | 110480-83-6 | Similar structure but with naphthalene at position 1; differing stereochemistry effects. |
(S)-2-Amino-1-(naphthalen-1-yl)ethanol | 2829292-59-1 | Enantiomeric counterpart; potential for different pharmacological effects. |
The unique chiral configuration of (R)-2-Amino-1-(naphthalen-2-yl)ethanol contributes to its distinct biological properties and reactivity compared to these similar compounds. Its applications in pharmaceuticals and material science underscore its importance in ongoing research and development efforts.